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molecular formula C12H9ClN4S B8756097 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile

4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No. B8756097
M. Wt: 276.75 g/mol
InChI Key: HGKHYIDJADDPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629462B2

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile [Santilli, et al., J. Heterocycl. Chem. 1971, 8, 445-453] (0.222 grams (hereinafter “g”), 1.0 millimoles (hereinafter “mmol”)) in EtOH (2 milliliters (hereinafter “mL”)) and Et2O (1 mL) was treated with aniline (184 microliter (hereinafter “uL”), 2.0 mmol) in EtOH (1 mL). A clear solution formed initially but rapidly formed a heavy precipitate. The mixture was stirred 30 minutes (hereinafter “min”) and was filtered, and the solid was washed with 1:1 Et2O, EtOH and then Et2O, dried to afford 162 milligrams (hereinafter “mg”) (59%) of the title compound as a white solid. LC MS m/e=277 (MH+), Rt=2.32 min.
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
184 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:10])[N:5]=[C:4]([S:11][CH3:12])[N:3]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCO.CCOCC>[Cl:10][C:6]1[C:7]([C:8]#[N:9])=[C:2]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=[C:4]([S:11][CH3:12])[N:5]=1

Inputs

Step One
Name
Quantity
0.222 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C#N)Cl)SC
Name
Quantity
184 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 30 minutes (hereinafter “min”)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution formed initially
CUSTOM
Type
CUSTOM
Details
rapidly formed a heavy precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with 1:1 Et2O, EtOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Et2O, dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C#N)NC1=CC=CC=C1)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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